
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, disulfiram, and is commonly used as a medication for treating alcohol addiction. However,
Mécanisme D'action
The mechanism of action of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride involves the inhibition of specific enzymes, including aldehyde dehydrogenase and proteasomes. Aldehyde dehydrogenase is an enzyme that plays a crucial role in the metabolism of alcohol, and its inhibition leads to the accumulation of acetaldehyde, a toxic substance that causes unpleasant symptoms such as nausea and vomiting. Proteasomes are enzymes that are responsible for degrading unwanted or damaged proteins in cells. Inhibition of proteasomes leads to the accumulation of these proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to increase the production of reactive oxygen species (ROS) in cells. ROS are molecules that play a crucial role in various cellular processes, including cell signaling and immune response. However, excessive production of ROS can lead to cellular damage and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride in lab experiments is its ability to inhibit specific enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, this compound has been extensively studied, and its mechanisms of action are well understood. However, one of the limitations of using 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride. One area of interest is the development of novel cancer therapies based on the mechanisms of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride, as well as its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Finally, the development of more selective inhibitors of specific enzymes targeted by 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride could lead to the development of more effective therapies with fewer side effects.
Méthodes De Synthèse
The synthesis of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride involves the reaction of ethylene oxide with sodium hydrogen sulfide to form 2-(ethylsulfonyl)ethanethiol. This compound is then reacted with carbon disulfide and methylamine to form the final product, 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride.
Applications De Recherche Scientifique
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been extensively studied for its potential applications in cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Propriétés
IUPAC Name |
2-ethylsulfonylethyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S2.ClH/c1-2-11(8,9)4-3-10-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPCGKPTDJXFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

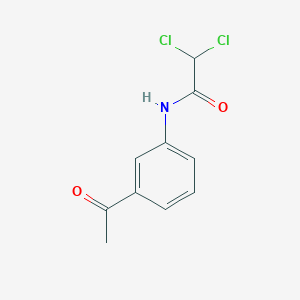
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
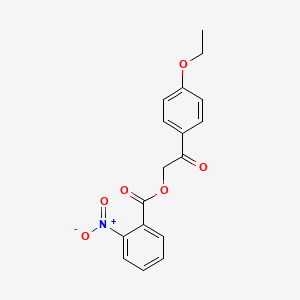
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)

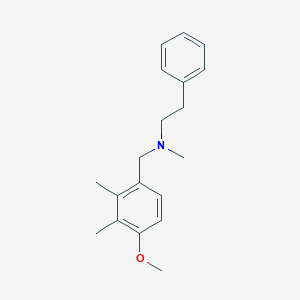
![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
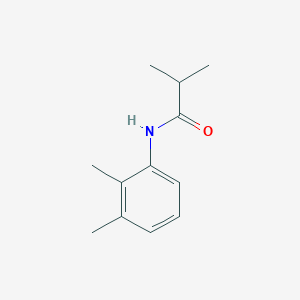
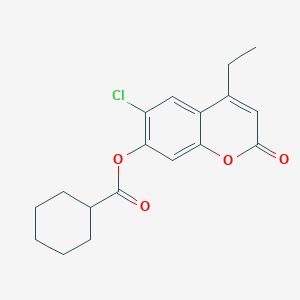
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)

